2,5-Diacetyl-4-pyridinecarbonitrile
Description
2,5-Diacetyl-4-pyridinecarbonitrile (CAS: 344309-29-1, molecular formula: C₁₀H₈N₂O₂, molecular weight: 188.18 g/mol) is a pyridine derivative featuring two acetyl groups at the 2- and 5-positions and a cyano substituent at the 4-position . This structural configuration imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis. The electron-withdrawing cyano group enhances reactivity in nucleophilic substitution and cycloaddition reactions, while the acetyl groups contribute to its solubility in polar aprotic solvents. Its applications span pharmaceutical intermediates, coordination chemistry, and materials science, though specific uses are often proprietary or under investigation .
Properties
IUPAC Name |
2,5-diacetylpyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-6(13)9-5-12-10(7(2)14)3-8(9)4-11/h3,5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFGMWHDEQFOFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(C(=C1)C#N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diacetyl-4-pyridinecarbonitrile typically involves the acetylation of 4-pyridinecarbonitrile. One common method includes the reaction of 4-pyridinecarbonitrile with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2,5-Diacetyl-4-pyridinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinecarboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group, yielding pyridinecarboxamides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyridinecarboxylic acids.
Reduction: Pyridinecarboxamides.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
2,5-Diacetyl-4-pyridinecarbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2,5-Diacetyl-4-pyridinecarbonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Electron Effects: The cyano group in PYDA15 is more electron-withdrawing than the chloro group in PYDA13, enhancing electrophilicity at the 4-position. This difference influences reactivity in cross-coupling reactions .
Physicochemical Properties
Melting Points and Stability
| Compound | Melting Point (°C) | Notes |
|---|---|---|
| PYDA15 | Not reported | Likely >200°C (inferred from analogs) |
| 11a (thiazolo-pyrimidine) | 243–246 | High rigidity due to fused rings |
| 11b (thiazolo-pyrimidine) | 213–215 | Lower mp due to planar 4-cyanobenzylidene |
| 12 (quinazoline) | 268–269 | High thermal stability from fused core |
Discussion :
Reaction Yields and Conditions
| Compound | Synthetic Yield | Key Reaction Conditions |
|---|---|---|
| PYDA15 | Not reported | Likely requires nitrile introduction |
| 11a/11b | 68% | Reflux in Ac₂O/AcOH with NaOAc |
| 12 | 57% | 12h reflux in NaOEt/EtOH |
Key Findings :
- The lower yield of compound 12 (57%) versus 11a/b (68%) highlights challenges in synthesizing fused quinazoline systems compared to thiazolo-pyrimidines .
Spectral Data Comparison
| Compound | IR (CN stretch, cm⁻¹) | NMR (Key Signals) |
|---|---|---|
| PYDA15 | Not reported | Not reported |
| 11b | 2,209 | δ 8.01 (=CH), δ 7.41 (ArH, J=8.5 Hz) |
| 12 | 2,220 | δ 9.59 (NH, D₂O exchangeable) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
